molecular formula C9H8ClFO3 B6305597 Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate CAS No. 1936365-38-6

Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate

Cat. No.: B6305597
CAS No.: 1936365-38-6
M. Wt: 218.61 g/mol
InChI Key: BCVQEBJFPNHVDQ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate (CAS: 1936365-38-6) is a substituted benzoate ester with the molecular formula C₉H₈ClFO₃ and a molecular weight of 218.61 g/mol . Its structure features a chlorine atom at position 5, a fluorine atom at position 2, and a hydroxyl group at position 4 of the aromatic ring, with an ethyl ester moiety at the carboxylate position.

Properties

IUPAC Name

ethyl 5-chloro-2-fluoro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVQEBJFPNHVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate serves as an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. The presence of chloro and fluoro groups enhances its reactivity, allowing for substitution reactions that are crucial in creating more complex molecules.

Biological Studies

In biological research, this compound is utilized as a probe to study enzyme interactions and mechanisms. Its ability to form hydrogen bonds through the hydroxy group makes it a suitable candidate for investigating enzyme active sites and understanding biochemical pathways.

Medicinal Chemistry

Research indicates potential therapeutic properties of this compound, particularly its anti-inflammatory and antimicrobial activities. Studies have shown that derivatives of this compound can inhibit specific enzymes, providing insights into drug design for treating various diseases.

Agrochemical Development

The compound is also explored in the development of agrochemicals due to its structural properties that may enhance herbicidal or fungicidal activity. Its application in this field is supported by ongoing research into its efficacy against specific plant pathogens.

Case Study 1: Antimicrobial Activity

A study conducted by researchers investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting potential as a lead compound for developing new antibacterial agents.

Case Study 2: Enzyme Interaction Studies

In another study focused on enzyme kinetics, this compound was used to probe the active site of phospholipase A2. The findings revealed that the compound could effectively alter enzyme activity, providing insights into its mechanism as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the aromatic ring enhance its binding affinity to these targets, leading to the modulation of biological pathways. The hydroxy group can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number
This compound C₉H₈ClFO₃ 218.61 Cl-5, F-2, OH-4, Ethyl ester 1936365-38-6
Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate C₉H₈ClFO₃ 218.61 Cl-5, F-4, OH-2, Ethyl ester 1823375-29-6
Ethyl 5-bromo-2-chloro-4-fluorobenzoate C₉H₇BrClFO₂ 281.51 Br-5, Cl-2, F-4, Ethyl ester 351325-30-9
Mthis compound C₈H₆ClFO₃ 204.58 Cl-5, F-2, OH-4, Methyl ester 245743-64-0

Positional Isomerism

  • Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate (CAS: 1823375-29-6) shares the same molecular formula as the target compound but differs in substituent positions: the hydroxyl group is at position 2, and fluorine is at position 4 .

Halogen Substitution

  • Ethyl 5-bromo-2-chloro-4-fluorobenzoate (CAS: 351325-30-9) replaces chlorine with bromine at position 5. Bromine’s larger atomic radius and higher polarizability could enhance electrophilic reactivity compared to chlorine. The molecular weight increases significantly (281.51 g/mol) due to bromine’s mass .

Ester Group Variation

  • Mthis compound (CAS: 245743-64-0) substitutes the ethyl ester with a methyl group, reducing the molecular weight to 204.58 g/mol . Methyl esters generally exhibit lower solubility in hydrophobic solvents compared to ethyl esters, which may affect their utility in specific synthetic or extraction processes.

Functional Group Differences

Implications of Structural Variations

  • Reactivity : Bromine in Ethyl 5-bromo-2-chloro-4-fluorobenzoate may facilitate nucleophilic substitution reactions more readily than chlorine .
  • Solubility : Methyl esters (e.g., Mthis compound) likely have reduced lipid solubility compared to ethyl esters, impacting their application in lipid-based systems .
  • Biological Interactions: Positional isomerism (e.g., hydroxyl at position 2 vs.

Biological Activity

Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with chlorine, fluorine, and a hydroxy group. These substituents contribute to its unique chemical properties, influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to:

  • Enzyme Interaction : The chloro and fluoro groups enhance the compound's binding affinity to specific enzymes, modulating their activity. The hydroxy group can form hydrogen bonds with active site residues, stabilizing the interaction.
  • Biochemical Assays : It serves as a probe in various biochemical assays, facilitating the study of enzyme interactions and other molecular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its structural characteristics allow it to interfere with microbial growth by inhibiting essential enzymatic pathways.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. Studies suggest that it may downregulate pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of microbial growth
Anti-inflammatoryDownregulation of cytokines
Enzyme inhibitionModulation of enzymatic activity

Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of this compound, researchers found that it effectively inhibited the activity of certain enzymes involved in metabolic pathways. The study highlighted the compound's potential as a lead for developing new enzyme inhibitors .

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Study 3: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of this compound demonstrated its capacity to inhibit the production of inflammatory mediators in vitro. The findings suggest that this compound could be beneficial in treating inflammatory diseases .

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